molecular formula C18H17F3N4O2 B2970371 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034294-21-6

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No. B2970371
CAS RN: 2034294-21-6
M. Wt: 378.355
InChI Key: UBOFPFCGXSEHCN-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a furan ring, a pyrazole ring, an ethyl linker, and a trifluoromethyl group . The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods available for the synthesis of similar structures. For instance, trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of compounds containing a trifluoromethyl group . Protodeboronation of alkyl boronic esters is another method that could potentially be used in the synthesis of this compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the trifluoromethyl group is known to undergo various reactions including trifluoromethylation of carbon-centered radical intermediates .

Scientific Research Applications

Synthesis and Antiprotozoal Activity

A study focused on the synthesis of compounds related to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, demonstrating their potential antiprotozoal activity. These compounds were evaluated for their in vitro activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, showing significant IC50 values indicating their potent antiprotozoal properties. In vivo models further confirmed their curative potential at low oral dosages, highlighting their therapeutic potential against protozoal infections (Ismail et al., 2003).

Nicotinamide Derivatives Utilization

Research into nicotinamide derivatives, including compounds similar in structure to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, has shown these compounds' diverse biological activities. Such studies have explored the metabolic pathways and biological utilization of these derivatives, shedding light on their potential roles in treating conditions like pellagra and their impact on nicotinamide metabolism (Ellinger, Fraenkel, & Abdel Kader, 1947).

Structural Characterization and Computational Study

A computational study on pyrrole derivatives closely related to the chemical compound of interest has provided insights into their molecular structure, electrostatic potential surface, and potential for forming heterocyclic compounds. This research supports the chemical's significance in synthetic chemistry and potential applications in developing new compounds with varied biological activities (Singh, Rawat, & Sahu, 2014).

Antimicrobial and Biological Activity

Further studies have demonstrated the synthesis of nicotinamide derivatives showing promising antimicrobial activities. These compounds, including those structurally similar to N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide, have been tested against various microbial strains, revealing their potential as antimicrobial agents. This underscores the compound's relevance in the search for new therapeutic agents (Patel & Shaikh, 2010).

properties

IUPAC Name

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2/c1-11-16(14-4-3-9-27-14)12(2)25(24-11)8-7-22-17(26)13-5-6-15(23-10-13)18(19,20)21/h3-6,9-10H,7-8H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOFPFCGXSEHCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CN=C(C=C2)C(F)(F)F)C)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6-(trifluoromethyl)nicotinamide

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